3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-bromo-4,5-diaminopyrazole with methoxymethyl ketone under acidic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Cross-Coupling Reactions: Reagents include aryl or heteroaryl boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Cross-Coupling Reactions: Products are typically arylated pyrazolo[1,5-a]pyrimidines with diverse functional groups.
Scientific Research Applications
3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-inflammatory and neuroprotective drugs.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B, an enzyme involved in the degradation of neurotransmitters . The compound binds to the active site of the enzyme, preventing its activity and thereby increasing the levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3,5-Diarylated pyrazolo[1,5-a]pyrimidines
- Imidazo[1,5-a]pyrimidines
Uniqueness
3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its methoxymethyl group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other pyrazolo[1,5-a]pyrimidines. This structural feature allows for specific interactions with molecular targets and enhances its potential as a versatile scaffold in drug discovery and material science.
Properties
Molecular Formula |
C8H8BrN3O2 |
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Molecular Weight |
258.07 g/mol |
IUPAC Name |
3-bromo-7-(methoxymethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H8BrN3O2/c1-14-4-5-2-7(13)11-8-6(9)3-10-12(5)8/h2-3H,4H2,1H3,(H,11,13) |
InChI Key |
USDKTDIOSHLTIF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC2=C(C=NN12)Br |
Origin of Product |
United States |
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